molecular formula C12H28N2 B1677605 1,12-Diaminododecane CAS No. 2783-17-7

1,12-Diaminododecane

Cat. No.: B1677605
CAS No.: 2783-17-7
M. Wt: 200.36 g/mol
InChI Key: QFTYSVGGYOXFRQ-UHFFFAOYSA-N
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Description

. It is a diamine, meaning it contains two amino groups (-NH2) attached to a twelve-carbon aliphatic chain. This compound is primarily used as a monomer in the production of nylon 1212 and as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

1,12-Diaminododecane can be synthesized through several methods:

Scientific Research Applications

Scientific Research Applications

In medicinal chemistry, 1,12-diaminododecane serves as an intermediate in synthesizing various pharmaceuticals. Its ability to form stable complexes with metal ions enhances the efficacy of drugs with antimicrobial and anticancer properties. For instance, research has shown that derivatives of this compound can effectively inhibit cancer cell proliferation .

Nanotechnology

The compound's application extends into nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Functionalized nanoparticles utilizing this compound have demonstrated improved targeting capabilities for therapeutic agents, enhancing their effectiveness against diseases such as cancer .

Quantum Dot Light-Emitting Diodes (QD-LEDs)

Recent studies highlight the use of this compound as an efficient charge balancer in QD-LEDs. By optimizing electron and hole injection properties, devices incorporating this compound have shown significant improvements in performance metrics such as brightness and efficiency .

Case Study 1: Polymerization Process

A study conducted on the polymerization of this compound with phthalic anhydride demonstrated the formation of semi-flexible polyimide systems. The resulting polymers exhibited exceptional thermal stability and mechanical properties suitable for high-performance applications .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of this compound derivatives revealed significant activity against various pathogens. The study found that modifications to the amino groups enhanced antibacterial efficacy, suggesting potential uses in medical coatings and wound dressings .

Biological Activity

1,12-Diaminododecane, also known as dodecane-1,12-diamine, is a straight-chain aliphatic diamine with the chemical formula C₁₂H₂₄N₂. This compound has gained attention in various fields due to its unique biological activities and potential applications in drug delivery, polymer synthesis, and as an inhibitor in biochemical pathways. This article reviews the biological activity of this compound, supported by data tables and case studies.

  • IUPAC Name : dodecane-1,12-diamine
  • CAS Number : 2783-17-7
  • Molecular Weight : 200.34 g/mol
  • Structure :
H2N(CH2)10CH2NH2\text{H}_2N-(\text{CH}_2)_{10}-\text{CH}_2-NH_2

This compound exhibits various biological activities primarily through its interactions with polyamine metabolism. It acts as an inhibitor of polyamine oxidase (PAO), which is crucial in regulating cellular polyamine levels. Elevated levels of polyamines are associated with cell proliferation and differentiation processes.

Anticancer Activity

Recent studies have demonstrated that this compound can enhance the efficacy of certain anticancer treatments. For instance, it has been used in the development of glycyrrhetinic acid ligand-functionalized liposomes aimed at targeting hepatocellular carcinoma. The study showed improved targeting and reduced side effects compared to conventional therapies .

Gene Delivery Systems

The compound is also utilized in the formulation of cationic bolaamphiphiles for non-viral gene delivery. Research indicates that these systems can effectively encapsulate genetic material and facilitate its delivery into cells, making them promising candidates for gene therapy applications .

Inhibition of Enzymatic Reactions

This compound has been shown to inhibit diamine oxidase (DAO) and PAO activities. In a study examining its effects on hydrogen peroxide accumulation in plant tissues, it was observed that the compound mitigated oxidative stress by inhibiting these enzymes . This suggests potential applications in agricultural biotechnology to enhance plant resilience against stressors.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerEnhances efficacy of drug delivery systems
Gene DeliveryNon-viral vector for gene therapy
Enzyme InhibitionInhibits diamine oxidase and polyamine oxidase

Case Studies

  • Glycyrrhetinic Acid Liposomes :
    • Objective : To improve targeting of hepatocellular carcinoma.
    • Findings : Enhanced drug delivery efficiency and reduced systemic toxicity.
    • Reference : Yuan Lin et al., 2023 .
  • Cationic Bolaamphiphiles :
    • Objective : To develop effective gene delivery systems.
    • Findings : Demonstrated successful encapsulation and delivery of genetic material.
    • Reference : Majad Khan et al., 2012 .
  • Oxidative Stress Mitigation :
    • Objective : To assess the impact on hydrogen peroxide levels in plants.
    • Findings : Significant reduction in oxidative stress markers.
    • Reference : Seungjun Choo et al., 2019 .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 1,12-diaminododecane, and how can researchers optimize yield?

this compound is synthesized via two primary routes: (1) catalytic hydrogenation of dodecanedinitrile using Raney nickel under high-pressure H₂, and (2) nucleophilic substitution of 1,10-dichlorodecane with ammonia under controlled pH and temperature. Yield optimization requires monitoring reaction variables such as catalyst activity (e.g., nickel purity), ammonia concentration, and reaction time. For example, incomplete hydrogenation in the first method may require post-synthesis purification via fractional distillation .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

The compound’s long aliphatic chain and terminal amine groups confer high solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding, but poor solubility in nonpolar solvents. Its hygroscopic nature necessitates storage in anhydrous conditions to prevent degradation. Researchers should also note its melting point (∼75–78°C) and boiling point (∼290°C) for thermal stability assessments during experiments .

Q. How is this compound utilized in polymer synthesis?

The diamine serves as a crosslinker in polyamide and polyurethane synthesis. Its terminal amines react with carboxylic acid derivatives (e.g., dicarboxylic acids) to form stable amide bonds. Methodologically, stoichiometric ratios of diamine to acid must be calibrated to avoid incomplete polymerization, which can be validated via gel permeation chromatography (GPC) .

Advanced Research Questions

Q. How does this compound block NMDA receptor currents, and what experimental designs validate its voltage-dependent mechanism?

In murine hippocampal neurons, this compound inhibits NMDA-induced currents via an open-channel mechanism, with IC₅₀ = 7 µM. Voltage-clamp experiments at varying holding potentials (e.g., −60 mV to +40 mV) reveal reduced blockade at positive potentials, indicative of voltage dependency. Researchers should pair whole-cell patch-clamp recordings with single-channel analysis to distinguish flickering blockade from competitive antagonism. Contradictions in binding site hypotheses (e.g., spermine-enhancer site vs. channel pore) require mutagenesis studies to clarify .

Q. What methodologies are used to analyze the self-assembly behavior of this compound-derived surfactants?

Bola-amphiphiles incorporating this compound (e.g., DADT) exhibit critical micelle concentrations (CMC) of ∼0.16 mmol/L, determined via conductivity measurements and fluorescence spectroscopy using pyrene as a probe. Isothermal titration calorimetry (ITC) further quantifies enthalpy changes during micellization. Researchers must account for temperature and ionic strength effects, as CMC increases marginally with temperature but decreases significantly in high-salt buffers .

Q. How can researchers resolve contradictions in the compound’s dual role as a channel blocker and biochemical conjugate?

While this compound’s NMDA receptor blockade suggests neuropharmacological applications, its use in bioconjugates (e.g., Dde Biotin-PEG-DBCO) relies on its amine reactivity for crosslinking. To reconcile these roles, compartmentalize studies: (1) employ electrophysiology to characterize neuronal effects, and (2) use MALDI-TOF or LC-MS to validate conjugation efficiency. Contradictions in toxicity profiles (e.g., respiratory irritation per safety data) necessitate strict adherence to biosafety protocols during in vitro assays .

Q. What strategies mitigate experimental artifacts when studying this compound’s reactivity in aqueous solutions?

The compound’s amine groups are prone to oxidation, generating byproducts that skew results (e.g., Schiff bases). To minimize artifacts:

  • Use degassed solvents and inert atmospheres (N₂/Ar) during synthesis.
  • Characterize purity via ¹H NMR (e.g., δ 1.25–1.45 ppm for methylene protons) and HPLC.
  • Avoid prolonged exposure to light or acidic conditions, which accelerate degradation .

Q. Methodological Considerations

  • Data Contradictions : Discrepancies in reported IC₅₀ values (e.g., 7 µM vs. 30 µM for analogs) may stem from differences in neuronal preparation (primary cultures vs. cell lines) or voltage protocols. Standardize experimental models and validate with positive controls (e.g., MK-801 for NMDA blockade) .
  • Safety Protocols : Prioritize fume hood use and PPE (gloves, goggles) due to the compound’s respiratory and dermal irritation risks, as classified under OSHA HCS .

Properties

IUPAC Name

dodecane-1,12-diamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H28N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-14H2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTYSVGGYOXFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCN)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15536-18-2 (di-hydrochloride)
Record name 1,12-Dodecamethylenediamine
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DSSTOX Substance ID

DTXSID2044636
Record name 1,12-Dodecanediamine
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Molecular Weight

200.36 g/mol
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Physical Description

Aqueous solution (90% water); [Aldrich MSDS]
Record name 1,12-Dodecanediamine
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CAS No.

2783-17-7
Record name 1,12-Dodecanediamine
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Record name 1,12-Diaminododecane
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Synthesis routes and methods

Procedure details

A mixture of 0.059 mmol RuHCl(H2)(PCy3)2, 2.87 mmol dodecanedinitrile, 5 mL water and 35 mL toluene was stirred in a Fisher-Porter tube at 80° C. under 860 kPa H2. After 22 hours, gc analysis showed that the dinitrile was completely converted and the product, 1,12-dodecanediamine, formed in 85% yield.
[Compound]
Name
RuHCl(H2)(PCy3)2
Quantity
0.059 mmol
Type
reactant
Reaction Step One
Quantity
2.87 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
dinitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,12-Diaminododecane
1,12-Diaminododecane
1,12-Diaminododecane
1,12-Diaminododecane

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